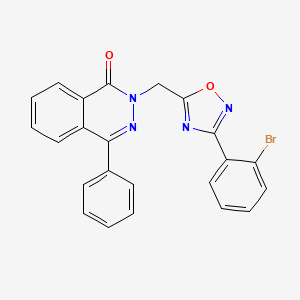
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and oxadiazole) suggests that the molecule may have regions of delocalized electrons, which could impact its chemical reactivity and physical properties. The bromine atom is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles at the positions adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom and multiple aromatic rings could increase the compound’s density and boiling point compared to compounds of similar size .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various derivatives of phthalazin-1(2H)-one, including those with 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl substitutions. These compounds were synthesized with the goal of evaluating their antimicrobial activity against different bacterial and fungal strains. Multiple studies have found that these derivatives exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents:
- El-Hashash et al. (2012) synthesized new derivatives and evaluated their antimicrobial activity, contributing to the understanding of the chemical's application in combating microbial infections (El-Hashash et al., 2012).
- Sridhara et al. (2010) designed and synthesized 2-substituted derivatives, further demonstrating the antimicrobial potential of such compounds (Sridhara et al., 2010).
Biological Evaluation for Anticancer Activity
In addition to antimicrobial activity, certain derivatives have been evaluated for their anticancer properties. The focus has been on synthesizing compounds with specific substitutions and assessing their efficacy against various cancer cell lines. This area of research underscores the potential therapeutic applications of these chemical derivatives in oncology:
- Ravinaik et al. (2021) synthesized substituted benzamides and assessed their anticancer activity, highlighting the compound's application in developing treatments for different types of cancer (Ravinaik et al., 2021).
Structural and Chemical Analysis
Research has also focused on the structural and chemical analysis of phthalazin-1(2H)-one derivatives. These studies involve crystal structure analysis, density functional theory (DFT) calculations, and Hirshfeld surface analysis to understand the chemical and physical properties of these compounds. Such analyses are crucial for designing compounds with desired biological activities and for understanding the underlying mechanisms of their action:
- Kumara et al. (2017) performed structural analysis and DFT calculations on piperazine derivatives, contributing to the detailed understanding of the chemical characteristics of these compounds (Kumara et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-19-13-7-6-12-18(19)22-25-20(30-27-22)14-28-23(29)17-11-5-4-10-16(17)21(26-28)15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHRLFIKMNZSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)
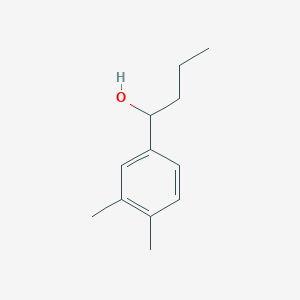
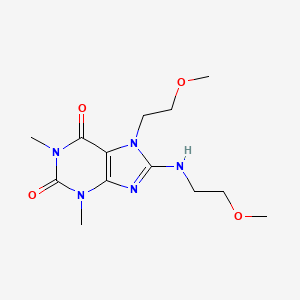
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)
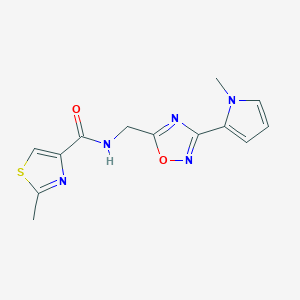

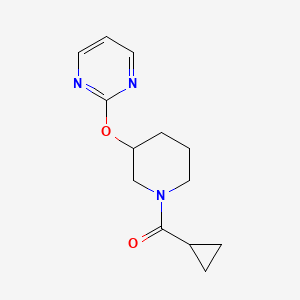
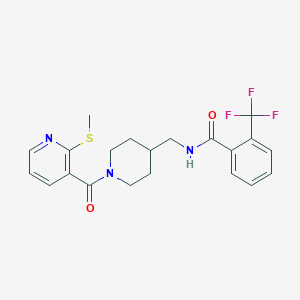
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)
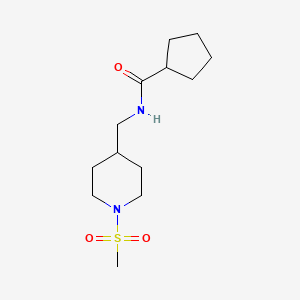

![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)
